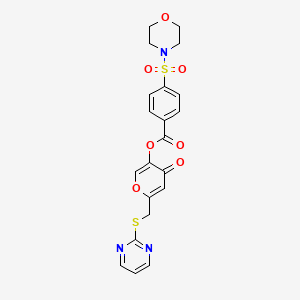

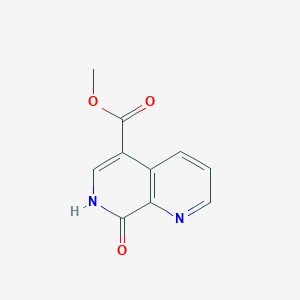

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate” is a potent APJ functional antagonist in cell-based assays . It is more than 37-fold selective over the closely related angiotensin II type 1 (AT1) receptor . The compound was derived from a high-throughput screening (HTS) of the MLSMR collection, which contains approximately 330,600 compounds .

Molecular Structure Analysis

The molecular formula of the compound is C17H11N3O6S . The InChI code is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.36 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Heterocyclic Compound Synthesis : Pyrimidine-linked heterocyclic compounds have been synthesized using microwave irradiation, showing insecticidal and antimicrobial potentials. These compounds are evaluated for their biological activity against specific insects and microorganisms, demonstrating the relevance of pyrimidine in developing bioactive molecules (Deohate & Palaspagar, 2020).

PI3K-AKT-mTOR Pathway Inhibitors : The discovery of non-nitrogen containing morpholine isosteres that mimic the conformation of 4-(pyrimidin-4-yl)morpholines. These compounds act as potent selective dual inhibitors of mTORC1 and mTORC2, highlighting the significance of morpholine derivatives in targeting cancer pathways (Hobbs et al., 2019).

Antimicrobial and Antidiabetic Activities

Antimicrobial Activity : Novel coumarin derivatives, including pyrimidine moieties, have been synthesized and tested for their antimicrobial properties. These studies reveal the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Al-Haiza et al., 2003).

Antidiabetic Activity : Sulfonylurea derivatives of pyrazoles with pyrimidine structures have been prepared and evaluated as hypoglycemic agents, indicating the application of pyrimidine derivatives in managing diabetes (Soliman, 1979).

Anticoagulant and Anti-tumor Activities

Anticoagulant Activity : Synthesis of 2H-pyrano[3,2-g]quinolin-2-ones containing pyrimidinone moieties characterized their anticoagulant activity. This research highlights the role of pyrimidine derivatives in developing anticoagulant drugs (Potapov et al., 2021).

Anti-tumor Agents : The synthesis of benzopyranylamine compounds, including morpholine and pyrimidine derivatives, shows potential against human breast, CNS, and colon cancer cell lines. This indicates the application of such compounds in cancer treatment (Jurd, 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c25-18-12-16(14-32-21-22-6-1-7-23-21)30-13-19(18)31-20(26)15-2-4-17(5-3-15)33(27,28)24-8-10-29-11-9-24/h1-7,12-13H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUXECKCTXXIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)

![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)

![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)

![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)